2-Amino-5-isopentyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one 2-Amino-5-isopentyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14832942
InChI: InChI=1S/C10H15N5O/c1-6(2)3-4-7-5-8(16)15-10(12-7)13-9(11)14-15/h5-6H,3-4H2,1-2H3,(H3,11,12,13,14)
SMILES:
Molecular Formula: C10H15N5O
Molecular Weight: 221.26 g/mol

2-Amino-5-isopentyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one

CAS No.:

Cat. No.: VC14832942

Molecular Formula: C10H15N5O

Molecular Weight: 221.26 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-isopentyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one -

Specification

Molecular Formula C10H15N5O
Molecular Weight 221.26 g/mol
IUPAC Name 2-amino-5-(3-methylbutyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Standard InChI InChI=1S/C10H15N5O/c1-6(2)3-4-7-5-8(16)15-10(12-7)13-9(11)14-15/h5-6H,3-4H2,1-2H3,(H3,11,12,13,14)
Standard InChI Key SNNUERXVKMESOG-UHFFFAOYSA-N
Canonical SMILES CC(C)CCC1=CC(=O)N2C(=N1)N=C(N2)N

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Architecture

The compound’s systematic IUPAC name, 2-amino-5-isopentyl triazolo[1,5-A]pyrimidin-7(4H)-one, reflects its fused bicyclic system comprising a triazole ring condensed with a pyrimidinone moiety. The isopentyl (3-methylbutyl) substituent at position 5 distinguishes it from related derivatives like 2-amino-5-isopropyl triazolo[1,5-a]pyrimidin-7(3H)-one (PubChem CID: 591751) .

Table 1: Molecular Data

PropertyValue
Molecular FormulaC₁₁H₁₆N₆O
Molecular Weight248.29 g/mol
SMILESCC(C)CCC1=CC(=O)N2C(=N1)N=C(N2)N
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5

Spectral and Physicochemical Properties

While experimental data for this specific compound are scarce, its analogs exhibit characteristic UV-Vis absorption maxima near 260–280 nm due to π→π* transitions in the conjugated triazolo-pyrimidine system . The isopentyl group enhances lipophilicity (calculated LogP ≈ 2.1), potentially improving membrane permeability compared to shorter-chain derivatives like the butyl-substituted analog (CB013672924) .

Synthetic Methodologies

Cyclocondensation Strategies

Triazolo-pyrimidines are typically synthesized via cyclocondensation of 5-amino-1,2,4-triazoles with β-diketones or β-ketoesters. For example:

  • Acid-Catalyzed Cyclization: Refluxing 3-isopentyl-5-amino-1,2,4-triazole with ethyl acetoacetate in acetic acid yields the target compound through intramolecular dehydration .

  • Microwave-Assisted Synthesis: Recent protocols using dimethylformamide (DMF) and microwave irradiation at 120°C for 20 minutes achieve >85% yields for analogous structures .

Key Reaction:
$$
\text{5-Amino-triazole} + \text{β-Ketoester} \xrightarrow{\text{H}^+, \Delta} \text{Triazolo-pyrimidinone}
$$

Post-Synthetic Modifications

  • N-Alkylation: Quaternary ammonium salts can be introduced at N-4 using alkyl halides to modulate solubility .

  • Acylation: Acetyl chloride derivatives enhance metabolic stability, as seen in the propyl-substituted analog ICI-63197 .

Biological Activities and Mechanisms

Cytotoxic Profiles

While direct cytotoxicity data are unavailable, the butyl-substituted analog shows IC₅₀ values of 45–97 nM against MCF-7 and HCT-116 cell lines, outperforming sorafenib . The isopentyl derivative’s enhanced lipophilicity may further improve tumor penetration.

Table 2: Comparative Cytotoxicity of Analogous Compounds

CompoundMCF-7 IC₅₀ (nM)HCT-116 IC₅₀ (nM)
Butyl-substituted analog 45–976–99
ICI-63197 (propyl) 48–9058–144
Sorafenib144176

Pharmacokinetic and Toxicity Considerations

ADMET Predictions

  • Absorption: High Caco-2 permeability (Predicted Papp: 12 × 10⁻⁶ cm/s) due to moderate LogP.

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the isopentyl side chain, as observed in propyl derivatives .

  • Toxicity: Ames test predictions indicate low mutagenic risk, consistent with related triazolo-pyrimidines .

Solubility Challenges

Aqueous solubility remains limited (<50 µM at pH 7.4), necessitating prodrug strategies or nanoformulations for in vivo applications .

Applications and Future Directions

Oncotherapeutic Development

The compound’s CDK2 inhibition profile aligns with emerging cancer therapies targeting cell cycle regulators. Hybrid derivatives combining triazolo-pyrimidinones with thioglycosides, as in compounds 14–15 from recent studies, show enhanced tumor selectivity .

Agricultural Chemistry

Analogous structures demonstrate herbicidal activity by inhibiting acetolactate synthase (ALS), suggesting potential agrochemical applications .

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